2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Overview
Description
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid is an alpha-amino acid ester.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- A study described the enantioselective synthesis of a potent angiotensin-converting enzyme inhibitor, which is structurally related to 2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid. This synthesis uses crystallization-based resolution of a racemic amino intermediate (Boyer et al., 1988).
Analytical Methods Development
- A gas chromatographic-mass spectrometric method was developed for the simultaneous quantification of an angiotensin-converting enzyme inhibitor, structurally similar to the compound , and its active metabolite in plasma and urine (Kaiser et al., 1987).
Study on Angiotensin-Converting Enzyme Inhibitors
- Research on alpha-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids and their derivatives revealed potent inhibition of the angiotensin-converting enzyme (ACE) in vitro (Yanagisawa et al., 1988).
properties
Product Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |
InChI Key |
XPCFTKFZXHTYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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